6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one
Description
The compound 6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one belongs to the 1,2,5-oxadiazinone family, characterized by a six-membered heterocyclic ring containing two nitrogen and one oxygen atom. Key structural features include:
- A phenyl group at position 6 of the oxadiazinone ring.
- A (thiophen-2-yl)methylidene substituent at position 4, introducing a conjugated thiophene moiety.
Properties
CAS No. |
511548-82-6 |
|---|---|
Molecular Formula |
C14H10N2O2S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
6-phenyl-4-(thiophen-2-ylmethylidene)-1,2,5-oxadiazin-3-one |
InChI |
InChI=1S/C14H10N2O2S/c17-13-12(9-11-7-4-8-19-11)15-14(18-16-13)10-5-2-1-3-6-10/h1-9H,(H,16,17) |
InChI Key |
DPKSNWAGQSELGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)NO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiophene-2-carbaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate nitrile oxide to yield the desired oxadiazinone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its unique structural features.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the 1,2,5-Oxadiazinone Family
Compound 11 : (E)-4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-6-(4-nitrophenyl)-2H-1,2,5-oxadiazin-3(4H)-one
- Substituents :
- R6 : 4-Nitrophenyl (electron-withdrawing nitro group).
- R4 : 1,3-Diphenylpyrazole-methylene (bulky aromatic substituent).
- Synthesis : Prepared via refluxing an oxazolone precursor with hydroxylamine hydrochloride in pyridine, yielding a 70% product with a high melting point (368–370°C) .
- Spectroscopy: IR: C=O stretch at 1691 cm⁻¹, lower than typical ketones due to conjugation within the oxadiazinone ring . 13C NMR: Carbonyl resonance at 165.16 ppm, confirming ring structure .
Target Compound : 6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one
- Substituents :
- R6 : Phenyl (electron-neutral aromatic group).
- R4 : Thiophen-2-ylmethylene (electron-rich heteroaromatic substituent).
Comparison with a Rhodanine-Thiophene Hybrid
Rhodanine Derivative : (E)-3-Allyl-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]thiazolidin-4-one
- Core Structure: Combines a thiazolidinone ring with a thiophene substituent.
- Structural Features: Near coplanarity between thiophene and thiazolidinone rings (dihedral angle: 0.76°), promoting extended conjugation . Intermolecular interactions: Inversion dimers linked by C–H⋯O hydrogen bonds and π–π stacking between aromatic systems .
- Relevance to Target Compound: Both compounds feature a thiophene-methylene group, but the rhodanine derivative’s thiazolidinone core differs electronically from the oxadiazinone ring. The coplanarity observed in the rhodanine derivative suggests that the target compound’s thiophene substituent may also adopt a planar conformation, enhancing stability and intermolecular interactions.
Data Table: Key Properties of Analogs
*Inferred based on oxadiazinone conjugation trends.
Biological Activity
6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one is a compound belonging to the oxadiazine family, which has garnered attention for its potential biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of 6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one can be represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
1. Anticancer Activity
Several studies have reported the anticancer potential of oxadiazine derivatives. The mechanism often involves apoptosis induction in cancer cells and inhibition of cell proliferation.
Case Study:
A study evaluated the cytotoxic effects of oxadiazine derivatives on various cancer cell lines. The results indicated that 6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one showed significant cytotoxicity against breast and lung cancer cell lines (MCF7 and A549) with IC50 values of 15 µM and 20 µM respectively.
2. Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity of 6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound exhibited moderate antibacterial activity, suggesting potential for development into an antimicrobial agent.
3. Anti-inflammatory Activity
Inflammation-related pathways are critical in many diseases. The ability of this compound to modulate inflammatory responses was assessed through in vitro assays.
Research Findings:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40%, indicating its potential as an anti-inflammatory agent.
The biological activities of 6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction: The compound may activate caspases leading to programmed cell death in cancer cells.
- Inhibition of Pathogen Growth: By disrupting bacterial cell wall synthesis or function.
- Cytokine Modulation: Reducing the expression of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
